molecular formula C26H22N2O5 B1311833 Fmoc-5-hydroxy-DL-tryptophan CAS No. 351857-99-3

Fmoc-5-hydroxy-DL-tryptophan

Cat. No. B1311833
CAS RN: 351857-99-3
M. Wt: 442.5 g/mol
InChI Key: LORJESUTFPMFAV-UHFFFAOYSA-N
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Description

Fmoc-5-hydroxy-DL-tryptophan is a compound that belongs to the class of amino acid derivatives . It is used as a building block for the synthesis of peptides and proteins with specific biological properties . The molecular formula of Fmoc-5-hydroxy-DL-tryptophan is C26H22N2O5 and its molecular weight is 442.46 .


Synthesis Analysis

Fmoc-5-hydroxy-DL-tryptophan is used in peptide synthesis . It is produced from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2) . Its decarboxylation yields serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter involved in the modulation of mood, cognition, reward, learning, memory, sleep, and numerous other physiological processes .


Molecular Structure Analysis

The molecular structure of Fmoc-5-hydroxy-DL-tryptophan is represented by the formula C26H22N2O5 . The InChI representation of the molecule is InChI=1S/C26H22N2O5/c29-16-9-10-23-21 (12-16)15 (13-27-23)11-24 (25 (30)31)28-26 (32)33-14-22-19-7-3-1-5-17 (19)18-6-2-4-8-20 (18)22/h1-10,12-13,22,24,27,29H,11,14H2, (H,28,32) (H,30,31) .


Chemical Reactions Analysis

Fmoc-5-hydroxy-DL-tryptophan can be used as a building block to synthesize peptides and proteins with specific functions or properties .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-5-hydroxy-DL-tryptophan is 442.5 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The topological polar surface area is 112 Ų .

Scientific Research Applications

Peptide Synthesis

“Fmoc-5-hydroxy-DL-tryptophan” is widely used in peptide synthesis . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. It can be removed under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.

Structural Biology

This compound plays a significant role in structural biology . It can be used to synthesize peptides and proteins with specific functions or properties. These synthesized peptides and proteins can then be used to study the structure and function of biological macromolecules.

Drug Discovery

“Fmoc-5-hydroxy-DL-tryptophan” is also used in drug discovery . The synthesized peptides and proteins can be used as potential therapeutic agents. They can be screened for their biological activity and potential as drug candidates.

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. “Fmoc-5-hydroxy-DL-tryptophan” can be used to synthesize specific proteins for this research.

Enzyme Function Study

Similar to its use in drug discovery, “Fmoc-5-hydroxy-DL-tryptophan” can be used to study enzyme function . The synthesized peptides can be used as substrates for enzymes, allowing researchers to study the enzyme’s mechanism of action.

Anticancer Drug Development

“Fmoc-5-hydroxy-DL-tryptophan” can be used to develop novel therapeutic agents such as anticancer drugs . The synthesized peptides can be designed to interact with specific cancer cells, potentially leading to the development of new anticancer drugs.

Safety And Hazards

Fmoc-5-hydroxy-DL-tryptophan should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Fmoc-5-hydroxy-DL-tryptophan has various applications in scientific experiments, such as peptide synthesis, structural biology, and drug discovery . It is expected to play a significant role in the exploration of peptide chemical space .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORJESUTFPMFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-5-hydroxy-DL-tryptophan

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